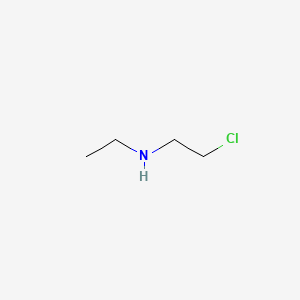
Ethanamine, 2-chloro-N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2-chloroethyl)(ethyl)amine typically involves the reaction of ethanolamine with an organic acid catalyst and hydrogen chloride as the chlorination reagent. This substitution reaction results in the formation of 2-chloroethylamine hydrochloride . The reaction conditions include maintaining a controlled temperature and using readily available raw materials, which makes the process efficient and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of (2-chloroethyl)(ethyl)amine can be achieved through similar synthetic routes. The use of ethanolamine and hydrogen chloride is preferred due to the high yield and purity of the product. Additionally, the byproduct hydrogen chloride can be recycled, reducing environmental pollution .
Analyse Chemischer Reaktionen
Types of Reactions
(2-chloroethyl)(ethyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Acylation and Alkylation Reactions: It can react with acid chlorides and alkyl halides to form amides and other alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, alkyl halides, and oxidizing or reducing agents. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amides, substituted amines, and various alkylated derivatives. These products have significant applications in different fields, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
(2-chloroethyl)(ethyl)amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-chloroethyl)(ethyl)amine involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions can then alkylate DNA, leading to the formation of interstrand cross-links. This alkylation disrupts DNA replication and transcription, making the compound effective as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl)amine: Another alkylating agent with similar chemical properties but different applications.
2-Bromoethylamine: A related compound with a bromine atom instead of chlorine, used in similar chemical reactions.
Cyclophosphamide: A well-known chemotherapeutic agent that shares the alkylating mechanism of action.
Uniqueness
(2-chloroethyl)(ethyl)amine is unique due to its specific reactivity and the ability to form stable aziridinium ions, which makes it particularly effective in alkylating DNA. This property is leveraged in its use as a chemotherapeutic agent and in various industrial applications .
Eigenschaften
CAS-Nummer |
50871-01-7 |
|---|---|
Molekularformel |
C4H10ClN |
Molekulargewicht |
107.58 g/mol |
IUPAC-Name |
2-chloro-N-ethylethanamine |
InChI |
InChI=1S/C4H10ClN/c1-2-6-4-3-5/h6H,2-4H2,1H3 |
InChI-Schlüssel |
CKMRQPQTHYMMPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)
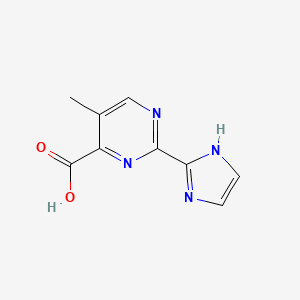
![5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13205934.png)
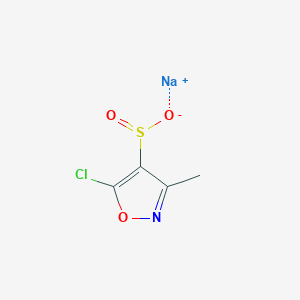
![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)
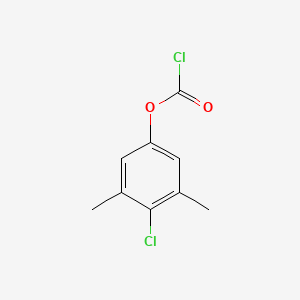
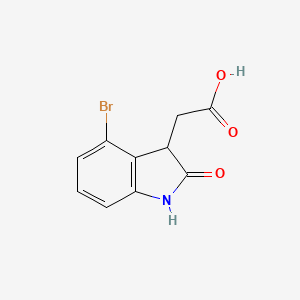
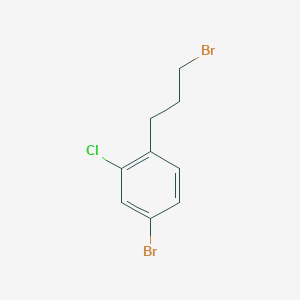
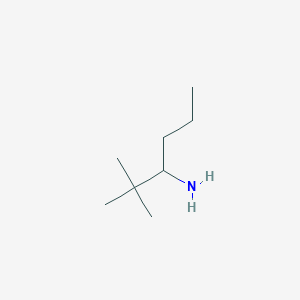
![2-Ethyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13205976.png)
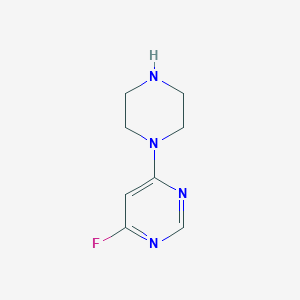
![2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13205989.png)


